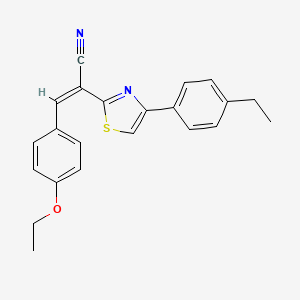
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antifungal research. This article explores the synthesis, biological mechanisms, and activity of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H20N2OS, with a molecular weight of 360.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Acryloylation : Introducing the acrylonitrile moiety via Knoevenagel condensation.
- Z-Configuration Control : Achieving the Z-configuration through careful reaction conditions.
Anticancer Activity
Research indicates that thiazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit IC50 values indicating potent cytotoxic effects against various cancer cell lines. For this compound, preliminary data suggest it may inhibit cell growth effectively, although specific IC50 values need further investigation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Similar Thiazole Derivative | A431 | 1.98 ± 1.22 |
| Similar Thiazole Derivative | HL60 | 0.0244–5.06 |
The biological activity of this compound likely involves:
- Enzyme Inhibition : Targeting enzymes critical for cell proliferation.
- Membrane Disruption : Altering membrane integrity in microbial cells.
- Receptor Interaction : Binding to specific receptors involved in cancer cell signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, providing insights into structure-activity relationships (SAR):
- Antitumor Studies : A study indicated that thiazole derivatives with electron-donating groups exhibited enhanced anticancer activity, suggesting similar potential for this compound.
- Antimicrobial Efficacy : Research on related compounds has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .
Eigenschaften
IUPAC Name |
(Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-16-5-9-18(10-6-16)21-15-26-22(24-21)19(14-23)13-17-7-11-20(12-8-17)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHXSKRKHNFTTE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














